4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, one common method involves the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using suitable reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles for substitution reactions. Conditions often involve heating and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound may inhibit key enzymes or disrupt critical biological processes in Mycobacterium tuberculosis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in bacterial replication and survival .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: This compound shares the imidazo[1,2-a]pyridine core but lacks the thiazole moiety.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis and share structural similarities with 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine.
Uniqueness
The uniqueness of this compound lies in its combined imidazo[1,2-a]pyridine and thiazole structure, which may confer distinct biological activities and chemical reactivity compared to its analogues .
Properties
CAS No. |
886507-40-0 |
---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-7-4-3-5-16-10(8(2)14-11(7)16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
GTHLSHLKHHVBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.